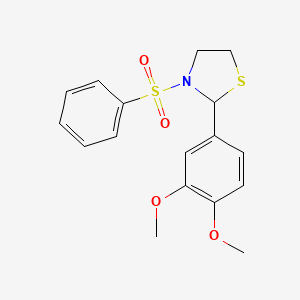
3-Benzenesulfonyl-2-(3,4-dimethoxy-phenyl)-thiazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzenesulfonyl-2-(3,4-dimethoxy-phenyl)-thiazolidine is a useful research compound. Its molecular formula is C17H19NO4S2 and its molecular weight is 365.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3,4-dimethoxyphenyl)-3-(phenylsulfonyl)-1,3-thiazolidine is 365.07555043 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Benzenesulfonyl-2-(3,4-dimethoxy-phenyl)-thiazolidine is a synthetic compound belonging to the thiazolidine class, characterized by its unique structural features that include a benzenesulfonyl group and a dimethoxyphenyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical formula for this compound is C15H17N1O4S1, with a molecular weight of approximately 319.37 g/mol. The presence of both the benzenesulfonyl and dimethoxyphenyl groups is believed to enhance its biological activity by influencing its interaction with various biological targets.
Anticancer Activity
Recent studies have indicated that thiazolidine derivatives can exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of cancer cell lines. In vitro assays demonstrated that certain thiazolidine derivatives possess IC50 values comparable to established chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Thiazolidine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 5.85 | |
| Compound B | T47-D (Breast) | 10.14 | |
| Compound C | A549 (Lung) | 21.3 |
Enzyme Inhibition
The mechanism of action for this compound may involve the inhibition of specific enzymes. For example, thiazolidines have been studied for their potential to inhibit protein tyrosine phosphatase 1B (PTP1B), which is a target in diabetes treatment due to its role in insulin signaling . Compounds derived from thiazolidines have shown varying degrees of inhibition on glucose uptake in muscle cells, indicating their potential role as antidiabetic agents.
Table 2: Enzyme Inhibition Studies
Case Study 1: Antidiabetic Effects
In a study evaluating the effects of thiazolidine derivatives on insulin sensitivity, researchers found that specific modifications to the thiazolidine structure enhanced glucose tolerance in diabetic mouse models. These findings suggest that compounds like this compound could be further developed as therapeutic agents for managing diabetes through modulation of insulin signaling pathways .
Case Study 2: Cytotoxicity Against Cancer Cells
A comparative analysis of various thiazolidine derivatives revealed that those with similar structural motifs to this compound exhibited significant cytotoxic effects against breast cancer cell lines. The study highlighted the importance of structural features such as sulfonamide groups in enhancing anticancer activity .
The biological activity of this compound is hypothesized to involve interactions with key biological targets such as enzymes and receptors. The benzenesulfonyl group may facilitate binding to active sites on target proteins, while the dimethoxyphenyl group can enhance specificity and binding affinity.
属性
IUPAC Name |
3-(benzenesulfonyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S2/c1-21-15-9-8-13(12-16(15)22-2)17-18(10-11-23-17)24(19,20)14-6-4-3-5-7-14/h3-9,12,17H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVQDGBYJXWOBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














